Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 4-nitrobenzoyl chloride with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiadiazole ring can also participate in various biochemical reactions, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: A related compound with similar structural features but different functional groups.
Ethyl (2,6-difluorobenzyl){4-[(dimethylamino)methyl]-3-[(6-methoxy-3-pyridazinyl)amino]carbonyl]-5-(4-nitrophenyl)-2-thienyl}carbamate: Another compound with a thiadiazole ring and nitrophenyl group but with additional functional groups.
Uniqueness
Ethyl (5-{[(4-nitrophenyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)acetate is unique due to its combination of a nitrophenyl carbonyl group and an ethyl ester group attached to the thiadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C13H12N4O5S |
---|---|
Molecular Weight |
336.33 g/mol |
IUPAC Name |
ethyl 2-[5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C13H12N4O5S/c1-2-22-11(18)7-10-15-16-13(23-10)14-12(19)8-3-5-9(6-4-8)17(20)21/h3-6H,2,7H2,1H3,(H,14,16,19) |
InChI Key |
HDNXJVFHOXYYMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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